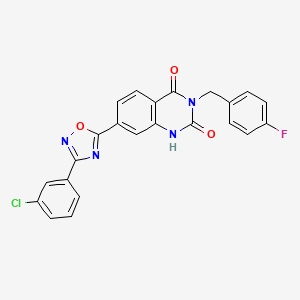

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions.

Coupling with the quinazoline core: The oxadiazole intermediate can be coupled with a quinazoline derivative through nucleophilic substitution or other suitable reactions.

Introduction of the chlorophenyl and fluorobenzyl groups: These groups can be introduced through various substitution reactions, often using halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different quinazoline derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated precursors, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce various reduced quinazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that modifications to the quinazoline structure can enhance antibacterial activity against various gram-positive and gram-negative bacteria. For instance, compounds with specific substitutions on the phenyl ring exhibit improved efficacy against bacterial strains, suggesting that this compound could serve as a lead for developing new antibiotics .

Anticancer Potential

Research has highlighted the anticancer potential of quinazoline derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies indicate that derivatives of quinazoline can inhibit cancer cell proliferation and induce apoptosis in tumor cells. For example, certain analogs have demonstrated significant cytotoxic effects against various cancer cell lines, positioning them as potential candidates for cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory effects of quinazoline derivatives have also been documented. Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and other inflammatory diseases. The specific compound may exert these effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Case Study 1: Antimicrobial Evaluation

A study conducted by Raval et al. synthesized various quinazolinone derivatives and assessed their antimicrobial activity. The results indicated that compounds with specific substitutions showed enhanced activity against both bacterial and fungal strains. This highlights the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In a study evaluating the anticancer properties of quinazoline derivatives, researchers found that certain compounds exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that the compound may have a similar mechanism of action and could be further explored for its potential in cancer treatment .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of “7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Gefitinib: A quinazoline derivative used as an anticancer agent.

Erlotinib: Another quinazoline-based tyrosine kinase inhibitor.

Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

The uniqueness of “7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.

Biological Activity

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN4O4, with a molecular weight of approximately 450.9 g/mol. The presence of the oxadiazole and quinazoline moieties contributes to its biological activity. The structure is characterized by:

- A chlorophenyl group that enhances lipophilicity and biological interactions.

- A fluorobenzyl substituent that may influence binding affinity to biological targets.

Anticancer Properties

Recent studies indicate that quinazoline derivatives possess significant anticancer activity. The compound under discussion has shown promising results in inhibiting various cancer cell lines:

- Mechanism of Action : The compound appears to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. In particular, it demonstrated an IC50 value of approximately 7 nM against EGFR-resistant cells, indicating potent activity against tumors with mutations in this receptor .

- Cell Line Studies : The compound exhibited cytotoxic effects on several cancer cell lines including A431 and A549, with IC50 values ranging from 1.35 to 20.72 nM depending on the specific cell line and conditions tested .

Antimalarial Activity

Research into other quinazoline derivatives has revealed potential antimalarial properties. For instance, certain 4-quinazolinone derivatives have been effective against Plasmodium berghei, suggesting that structural motifs within the quinazoline family may confer similar activities to the compound .

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is often linked to their structural features. Key findings include:

- Substituent Effects : The presence of halogen atoms (e.g., fluorine and chlorine) at specific positions on the aromatic rings enhances biological activity by facilitating interactions with target proteins .

- Pharmacophoric Groups : The 4-anilinoquinazoline structure is crucial for EGFR inhibition; modifications to this core can significantly alter potency .

Summary of Key Findings

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Anticancer | 7 nM | EGFR |

| Antimicrobial | Varies | Bacterial/Fungal |

| Antimalarial | Effective | Plasmodium berghei |

Properties

Molecular Formula |

C23H14ClFN4O3 |

|---|---|

Molecular Weight |

448.8 g/mol |

IUPAC Name |

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H14ClFN4O3/c24-16-3-1-2-14(10-16)20-27-21(32-28-20)15-6-9-18-19(11-15)26-23(31)29(22(18)30)12-13-4-7-17(25)8-5-13/h1-11H,12H2,(H,26,31) |

InChI Key |

BEZWLXNDDFXVHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.